Methyl 2-(4-(3-aminophenyl)-1H-pyrazol-1-yl)-2-methylpropanoate
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Overview
Description
Methyl 2-(4-(3-aminophenyl)-1H-pyrazol-1-yl)-2-methylpropanoate is a complex organic compound that features a pyrazole ring substituted with an aminophenyl group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(3-aminophenyl)-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the formation of the pyrazole ring followed by the introduction of the aminophenyl group and the esterification process. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The aminophenyl group can be introduced via nucleophilic substitution reactions, and the esterification is usually carried out using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(3-aminophenyl)-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-(4-(3-aminophenyl)-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-(4-(3-aminophenyl)-1H-pyrazol-1-yl)-2-methylpropanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride
- (E)-2-(((3-aminophenyl)imino)methyl)phenol
Uniqueness
Methyl 2-(4-(3-aminophenyl)-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to its specific substitution pattern and the presence of both an aminophenyl group and a methyl ester. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17N3O2 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 2-[4-(3-aminophenyl)pyrazol-1-yl]-2-methylpropanoate |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,13(18)19-3)17-9-11(8-16-17)10-5-4-6-12(15)7-10/h4-9H,15H2,1-3H3 |
InChI Key |
XWBPJHJPUFEHOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)N1C=C(C=N1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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